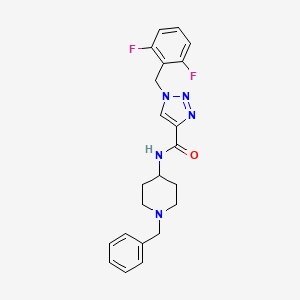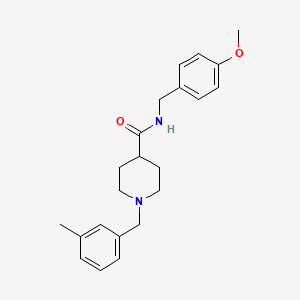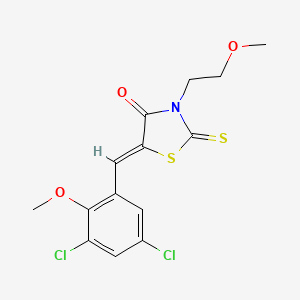![molecular formula C23H17NO B5221999 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure fused with a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalene-2-carbaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted quinoline and naphthalene derivatives, which can have enhanced biological or material properties .
科学的研究の応用
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
9,10-di(naphthalen-2-yl)anthracene: Used in OLEDs for its blue fluorescent properties.
N-pyridin-2-yl carbamates: Known for their environmentally friendly synthesis and applications in organic synthesis.
Quinoxalin-2(1H)-ones: Noted for their diverse biological activities and chemical properties .
Uniqueness
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique combination of a quinoline core and a naphthalene moiety, which imparts distinct photophysical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-naphthalen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-22-14-21(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)24-22/h1-13,21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNQRHOUNVEXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyethyl)-2-pyridinamine](/img/structure/B5221942.png)

![4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide](/img/structure/B5221963.png)
![5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5221965.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)

![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5222015.png)

